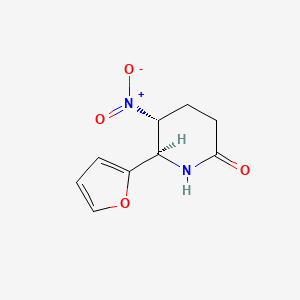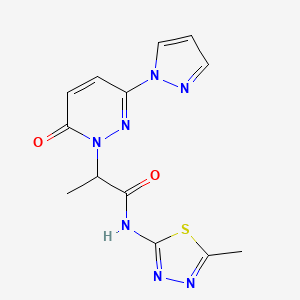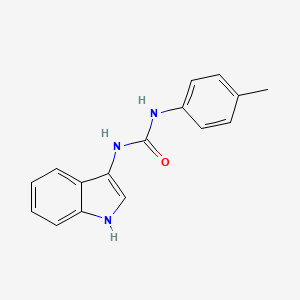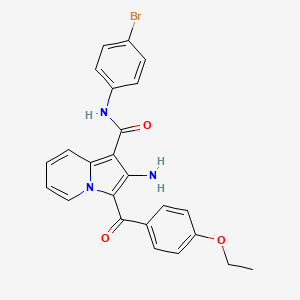![molecular formula C14H15ClFNO4 B2452074 Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate CAS No. 185012-16-2](/img/structure/B2452074.png)
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate, also known as EF24, is a synthetic compound with the molecular formula C14H15ClFNO4 and a molecular weight of 315.73 g/mol.
Preparation Methods
The synthesis of Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate typically involves the reaction of diethyl malonate with 4-chloro-2-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Cancer Therapy: The compound has shown promise as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Neuroprotection: Research suggests that the compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Immunomodulation: The compound has been investigated for its ability to modulate the immune system, which could have implications for treating autoimmune diseases.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways involved in cell growth, apoptosis, and immune response. The exact molecular targets are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in these pathways.
Comparison with Similar Compounds
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Similar compounds include:
Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate: This compound has a similar structure but differs in the position of the chloro and fluoro groups.
Diethyl 2-[(4-chloro-3-fluoroanilino)methylene]malonate: Another structural isomer with different positioning of the substituents.
These structural differences can lead to variations in reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
diethyl 2-[(4-chloro-2-fluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYQBWBVABOAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)
![N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2451994.png)

![3-(2-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2451996.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2451999.png)


![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2452008.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2452014.png)
